5-sulfamoyl-1,3-thiazole-4-carboxylic acid
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Description
5-Sulfamoyl-1,3-thiazole-4-carboxylic acid is a molecule that has gained attention in research due to its diverse applications in various fields. It is a thiazole derivative. Thiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Molecular Structure Analysis
The molecular formula of this compound is C4H4N2O4S2 . It contains total 24 bond(s); 17 non-H bond(s), 9 multiple bond(s), 6 rotatable bond(s), 4 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 primary amide(s) (aliphatic), 1 hydroxyl group(s), 1 sulfonamide(s) (thio-/dithio-), and 1 Thiazole(s) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 208.22 . The storage temperature is room temperature and it should be kept in a dark place, in an inert atmosphere . The physical form is solid .Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been proposed for the prevention or treatment of cancer as inhibitors of atm and dna-pk , PI3Kα , Raf kinases and ATG4B protease .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 5-sulfamoyl-1,3-thiazole-4-carboxylic acid is highly reactive due to an acidic proton at C-2 . This makes it a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-sulfamoyl-1,3-thiazole-4-carboxylic acid involves the reaction of 2-aminothiophenol with chloroacetic acid to form 2-(carboxymethylthio)aniline. This intermediate is then reacted with sulfuric acid and sodium nitrite to form 5-nitro-1,3-thiazole-4-carboxylic acid. Reduction of the nitro group with iron and hydrochloric acid yields 5-amino-1,3-thiazole-4-carboxylic acid, which is then sulfonated with sulfuric acid and chlorosulfonic acid to form the final product.", "Starting Materials": [ "2-aminothiophenol", "chloroacetic acid", "sulfuric acid", "sodium nitrite", "iron", "hydrochloric acid", "chlorosulfonic acid" ], "Reaction": [ "2-aminothiophenol + chloroacetic acid -> 2-(carboxymethylthio)aniline", "2-(carboxymethylthio)aniline + sulfuric acid + sodium nitrite -> 5-nitro-1,3-thiazole-4-carboxylic acid", "5-nitro-1,3-thiazole-4-carboxylic acid + iron + hydrochloric acid -> 5-amino-1,3-thiazole-4-carboxylic acid", "5-amino-1,3-thiazole-4-carboxylic acid + sulfuric acid + chlorosulfonic acid -> 5-sulfamoyl-1,3-thiazole-4-carboxylic acid" ] } | |
CAS No. |
1461707-58-3 |
Molecular Formula |
C4H4N2O4S2 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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